

spectroscopic characterization to confirm 1,3-hexadiyne structure

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Compound of Interest

Compound Name: 1,3-Hexadiyne

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Spectroscopic Showdown: Unmasking the Structure of 1,3-Hexadiyne

For researchers, scientists, and professionals in drug development, unequivocally confirming the structure of a synthesized molecule is paramount. This guide provides a comparative analysis of spectroscopic techniques used to characterize the conjugated diyne, **1,3-hexadiyne**. Due to the limited availability of published experimental spectra for **1,3-hexadiyne**, this guide will focus on the expected spectral characteristics and compare them with the experimentally determined data of its structural isomers, 2,4-hexadiyne (a conjugated diyne) and 1,5-hexadiyne (a non-conjugated diyne), as well as the analogous conjugated diene, 1,3-hexadiene. This comparison highlights how subtle changes in molecular structure are reflected in spectroscopic data.

At a Glance: Spectroscopic Comparison of C6 Hydrocarbons

The following tables summarize the key spectroscopic data for **1,3-hexadiyne** and its comparators.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Technique	Chemical Shift (δ) ppm
1,3-Hexadiyne	^1H NMR	Data not readily available in public databases.
^{13}C NMR	Referenced in literature, but specific data is not readily available. [1]	
2,4-Hexadiyne	^1H NMR	Data not readily available in public databases.
^{13}C NMR	Referenced in literature. [2]	
1,5-Hexadiyne	^1H NMR	~2.0 ppm (t, terminal alkyne H), ~2.5 ppm (m, propargylic CH_2)
^{13}C NMR	Data not readily available in public databases.	
1,3-Hexadiene	^1H NMR	~0.9 ppm (t, CH_3), ~2.1 ppm (q, CH_2), ~5.0-6.5 ppm (m, olefinic H)
^{13}C NMR	~12.5 (CH_3), ~25.9 (CH_2), ~115-137 (olefinic C)	

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

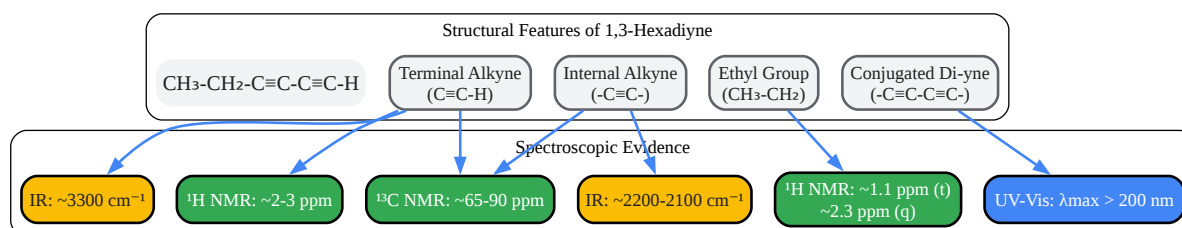
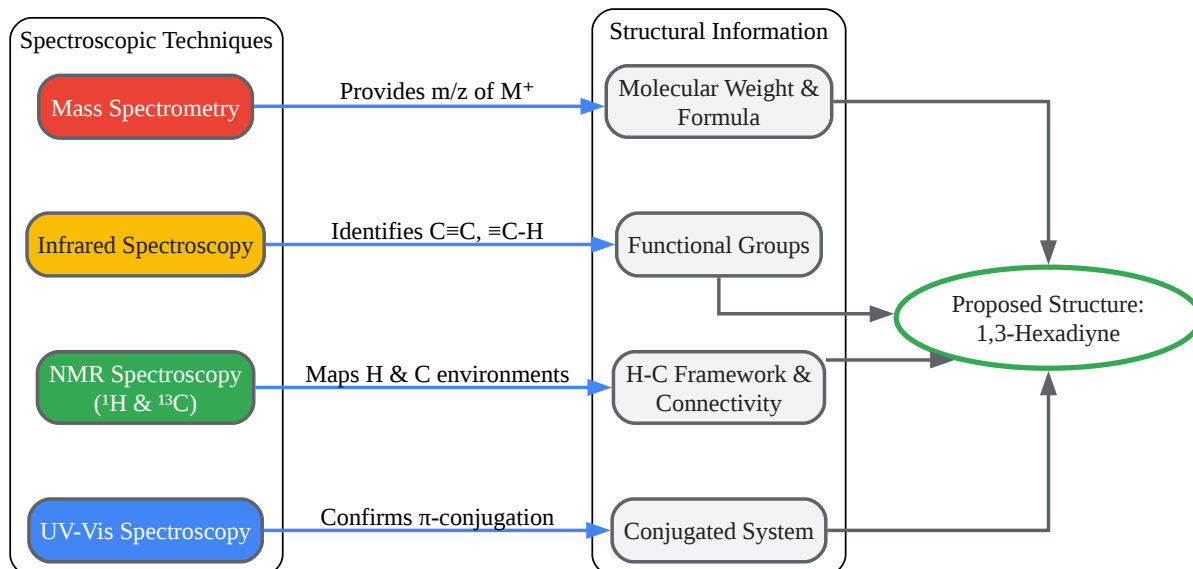
Compound	Technique	Key Signals
1,3-Hexadiyne	IR	Expected: $\sim 3300\text{ cm}^{-1}$ (terminal $\equiv\text{C-H}$ stretch), $\sim 2200\text{-}2100\text{ cm}^{-1}$ ($\text{C}\equiv\text{C}$ stretch, conjugated). Experimental data not readily available.
MS (EI)	Expected Molecular Ion (M^+): $m/z = 78$. Experimental data not readily available.	
2,4-Hexadiyne	IR	$\sim 2150\text{ cm}^{-1}$ (internal $\text{C}\equiv\text{C}$ stretch). No terminal $\equiv\text{C-H}$ stretch.[3]
MS (EI)	Molecular Ion (M^+): $m/z = 78$	
1,5-Hexadiyne	IR	$\sim 3300\text{ cm}^{-1}$ (terminal $\equiv\text{C-H}$ stretch), $\sim 2100\text{ cm}^{-1}$ ($\text{C}\equiv\text{C}$ stretch, non-conjugated)
MS (EI)	Molecular Ion (M^+): $m/z = 78$	
1,3-Hexadiene	IR	$\sim 3100\text{-}3000\text{ cm}^{-1}$ ($=\text{C-H}$ stretch), $\sim 1650\text{ cm}^{-1}$ ($\text{C}=\text{C}$ stretch, conjugated), $\sim 900\text{-}1000\text{ cm}^{-1}$ ($=\text{C-H}$ bend)[4]
MS (EI)	Molecular Ion (M^+): $m/z = 82$ [5]	

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	Technique	λ_{max} (nm)
1,3-Hexadiyne	UV-Vis	Expected to absorb in the UV region due to conjugation. Experimental data not readily available.
2,4-Hexadiyne	UV-Vis	Data not readily available in public databases.
1,5-Hexadiyne	UV-Vis	No significant absorption in the near-UV region.
1,3-Hexadiene	UV-Vis	~227 nm

Deciphering the Structure: A Spectroscopic Workflow

The comprehensive characterization of a molecule like **1,3-hexadiyne** involves a logical workflow, integrating information from various spectroscopic methods to piece together its structure.



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